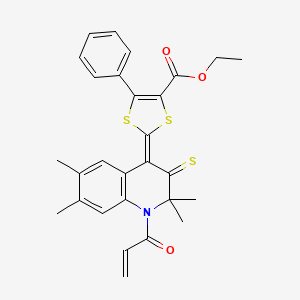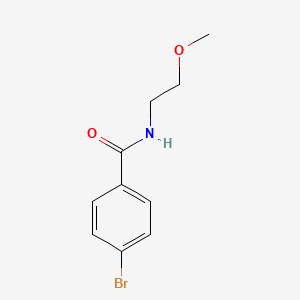
4-bromo-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-methoxyethyl)benzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(2-methoxyethyl) group at the amide nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methoxyethyl)benzamide typically involves the following steps:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the para position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-bromo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 4-bromo-N-(2-methoxyethyl)aniline.
Oxidation: 4-bromo-N-(2-carboxyethyl)benzamide.
科学的研究の応用
4-bromo-N-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied .
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-bromo-N-(2-hydroxybenzoyl)benzamide
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide
Uniqueness
4-bromo-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
特性
CAS番号 |
95086-95-6 |
|---|---|
分子式 |
C10H12BrNO2 |
分子量 |
258.11 g/mol |
IUPAC名 |
4-bromo-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-14-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
InChIキー |
QGBXZRQTBCMBMB-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)thiourea](/img/structure/B14960883.png)
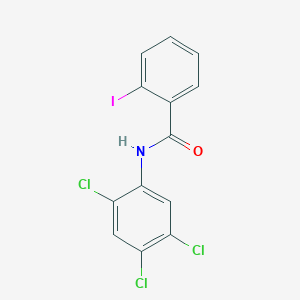
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B14960887.png)
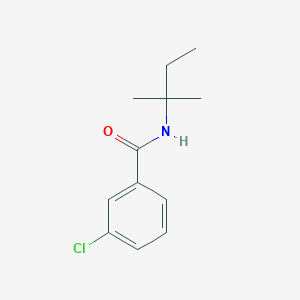
![1-[2-(4-Fluorophenyl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14960902.png)
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960931.png)
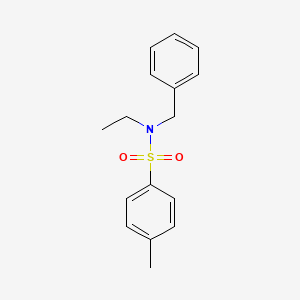
![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960962.png)
